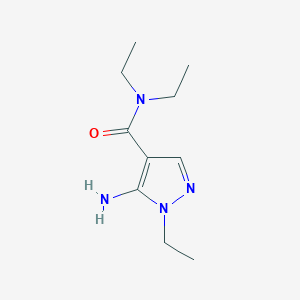![molecular formula C12H18FN5 B11731947 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1856031-95-2](/img/structure/B11731947.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings, a fluoroethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps:
Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions using fluoroethyl halides.
Methylation: The methyl groups are added through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluoroethyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Introduction of various functional groups at the pyrazole rings.
Applications De Recherche Scientifique
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-chloroethyl)-4-methyl-1H-pyrazol-5-amine
- N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-bromoethyl)-4-methyl-1H-pyrazol-5-amine
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to its chloroethyl and bromoethyl analogs. The fluoroethyl group can enhance the compound’s stability, bioavailability, and interaction with molecular targets.
Propriétés
Numéro CAS |
1856031-95-2 |
|---|---|
Formule moléculaire |
C12H18FN5 |
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H18FN5/c1-9-6-16-18(5-4-13)12(9)14-7-11-8-15-17(3)10(11)2/h6,8,14H,4-5,7H2,1-3H3 |
Clé InChI |
MLGUGKUTYMOOIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1)CCF)NCC2=C(N(N=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731880.png)



![bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731907.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)
![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)

![(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine](/img/structure/B11731929.png)


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731941.png)
![bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731944.png)
